molecular formula C14H12N2O2S B11851066 1-(Phenylsulfonyl)-1H-indol-6-amine

1-(Phenylsulfonyl)-1H-indol-6-amine

Cat. No.: B11851066
M. Wt: 272.32 g/mol
InChI Key: HKWOROLMHXCLIX-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-indol-6-amine is an organic compound that belongs to the class of sulfonyl indoles It is characterized by the presence of a phenylsulfonyl group attached to the indole ring at the 1-position and an amine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-indol-6-amine can be synthesized through several methods. One common approach involves the sulfonylation of indole derivatives. The reaction typically uses benzenesulfonyl chloride as the sulfonylating agent in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indole derivatives, while nucleophilic addition can produce various substituted indoles.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indol-6-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cholinesterases, which are enzymes involved in the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-indol-6-amine can be compared with other similar compounds, such as:

Uniqueness: The presence of both the phenylsulfonyl group and the amine group at specific positions on the indole ring makes this compound unique

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for therapeutic development. Further research is needed to fully explore its capabilities and applications.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

1-(benzenesulfonyl)indol-6-amine

InChI

InChI=1S/C14H12N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H,15H2

InChI Key

HKWOROLMHXCLIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)N

Origin of Product

United States

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